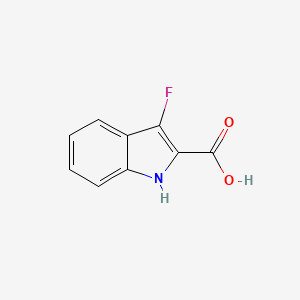

3-fluoro-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality 3-fluoro-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRNUWKLKQQDQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00709046 |

Source

|

| Record name | 3-Fluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00709046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942433-63-8 |

Source

|

| Record name | 3-Fluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00709046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Physicochemical Properties of 3-fluoro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of a fluorine atom, as seen in 3-fluoro-1H-indole-2-carboxylic acid, can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can alter acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of 3-fluoro-1H-indole-2-carboxylic acid, offering both established data and the experimental rationale for their determination. This understanding is critical for its application in drug design, lead optimization, and formulation development. The compound is of particular interest as a building block in the synthesis of novel therapeutic agents, including inhibitors of HIV-1 integrase.[1][2]

Core Physicochemical Properties

A summary of the key physicochemical properties of 3-fluoro-1H-indole-2-carboxylic acid is presented below. These values are a combination of computed and experimental data, providing a foundational understanding of the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO₂ | PubChem[3] |

| Molecular Weight | 179.15 g/mol | PubChem[3] |

| IUPAC Name | 3-fluoro-1H-indole-2-carboxylic acid | PubChem[3] |

| CAS Number | 942433-63-8 | PubChem[3] |

| Appearance | Off-white to light yellow solid | ChemicalBook[4] |

| Purity | Typically ≥95% | MilliporeSigma[5] |

| Storage Temperature | 2-8°C | MilliporeSigma[5] |

| XLogP3-AA (Computed) | 2 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Topological Polar Surface Area | 53.1 Ų | PubChem[3] |

Detailed Analysis of Physicochemical Parameters

Acidity (pKa)

The acidity of the carboxylic acid group and the indole N-H proton are critical determinants of the molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Expected pKa Values:

Experimental Determination of pKa:

A robust method for determining the pKa is through potentiometric titration.

Protocol: Potentiometric Titration for pKa Determination

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 3-fluoro-1H-indole-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a temperature-controlled vessel and use a magnetic stirrer for continuous mixing.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. For molecules with multiple ionizable groups, derivative plots (e.g., d(pH)/dV) can be used to more accurately identify the equivalence points.

Causality Behind Experimental Choices: The choice of a co-solvent is critical as indole derivatives often have limited aqueous solubility. The use of a temperature-controlled vessel is necessary because pKa is temperature-dependent.

Diagram: pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

Solubility is a cornerstone of drug development, impacting bioavailability and formulation. The solubility of 3-fluoro-1H-indole-2-carboxylic acid is expected to be pH-dependent due to its acidic functional groups.

Expected Solubility Profile:

The compound is likely to have low solubility in neutral aqueous solutions and higher solubility in alkaline conditions where the carboxylic acid is deprotonated. Its solubility in organic solvents will be influenced by the polarity of the solvent. A supplier, BIOFOUNT, notes that for storage, the compound can be dissolved in a solvent, though the specific solvent is not mentioned.[7]

Experimental Determination of Solubility:

The equilibrium solubility can be determined using the shake-flask method, which is considered the gold standard.

Protocol: Shake-Flask Method for Solubility Determination

-

Sample Preparation: Add an excess amount of 3-fluoro-1H-indole-2-carboxylic acid to a series of vials containing different solvent systems (e.g., water, phosphate-buffered saline at various pH values, and relevant organic solvents like ethanol, DMSO, and acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the suspensions to settle. Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed. Constant temperature control is crucial as solubility is highly dependent on temperature. HPLC with UV detection is a common and reliable method for quantifying organic molecules with a chromophore, such as the indole ring. For non-chromophoric compounds, a refractive index detector could be employed.

Diagram: Solubility Determination Workflow

Caption: Workflow for solubility determination by the shake-flask method.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH.

Predicted Lipophilicity:

The computed XLogP3-AA value for 3-fluoro-1H-indole-2-carboxylic acid is 2.[3] This suggests a moderate level of lipophilicity for the neutral form of the molecule.

Experimental Determination of Lipophilicity:

The shake-flask method is the traditional approach for LogP determination. However, for higher throughput, reverse-phase HPLC (RP-HPLC) is often employed to estimate LogP.

Protocol: RP-HPLC Method for LogP Estimation

-

Standard Selection: Choose a series of standard compounds with known LogP values that bracket the expected LogP of the analyte.

-

Chromatographic Conditions: Use a reverse-phase column (e.g., C18) and an isocratic mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

-

Analysis: Inject the standard compounds and the test compound (3-fluoro-1H-indole-2-carboxylic acid) and record their retention times.

-

Correlation: Plot the logarithm of the retention factor (k') of the standard compounds against their known LogP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time.

-

LogP Estimation: Determine the LogP of the test compound by interpolating its log(k') value onto the calibration curve.

Causality Behind Experimental Choices: RP-HPLC separates compounds based on their hydrophobicity, which correlates well with their partitioning between octanol and water. The use of a set of standards with known LogP values allows for the creation of a reliable calibration curve for estimating the LogP of the unknown compound.

Spectroscopic Properties

Spectroscopic data is essential for the structural confirmation and quality control of 3-fluoro-1H-indole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific NMR data for 3-fluoro-1H-indole-2-carboxylic acid was not found in the initial search, we can predict the expected signals based on the structure and data from similar compounds. For instance, the ¹H NMR spectrum of the related ethyl 3-((3-fluoro-4-methoxyphenyl)amino)-1H-indole-2-carboxylate shows characteristic signals for the indole ring protons and the substituent protons.[1][8]

-

¹H NMR: Expected signals would include aromatic protons on the benzene portion of the indole ring, a broad singlet for the N-H proton, and a downfield singlet for the carboxylic acid proton.

-

¹³C NMR: The spectrum would show distinct signals for the nine carbon atoms, with the carbonyl carbon appearing at a characteristic downfield shift. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy:

The IR spectrum is useful for identifying the key functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H stretching vibration, which is characteristic of hydrogen-bonded dimers.[9]

-

N-H Stretch: A sharper absorption band around 3300-3400 cm⁻¹ is anticipated for the indole N-H stretching vibration.[9]

-

C=O Stretch: A strong absorption band is expected in the range of 1680-1710 cm⁻¹ for the carbonyl stretching of the carboxylic acid.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. In positive ion mode, the protonated molecule [M+H]⁺ would be seen. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

The physicochemical properties of 3-fluoro-1H-indole-2-carboxylic acid, particularly its acidity, solubility, and lipophilicity, are critical to its successful application in research and drug development. This guide has provided a detailed overview of these properties and the experimental methodologies for their determination. A thorough understanding and characterization of these parameters will enable researchers to effectively utilize this versatile fluorinated indole building block in the design and synthesis of novel bioactive compounds.

References

-

PubChem. 3-Fluoro-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Fluoro-4-methoxy-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]

-

PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

BIOFOUNT. 3-Fluoro-1H-indole-2-carboxylic acid. [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

-

PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

PMC. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link]

-

PubChemLite. 3-fluoro-1h-indole-2-carboxylic acid (C9H6FNO2). [Link]

-

Arkivoc. Approaches to calixindoles from activated indole carboxylic acids. [Link]

-

Semantic Scholar. comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. [Link]

-

ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... [Link]

-

ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

-

NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

-

ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. [Link]

-

UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. [Link]

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. 3-Fluoro-1H-indole-2-carboxylic acid | C9H6FNO2 | CID 54102794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-FLUOROINDOLE-3-CARBOXYLIC ACID | 23077-43-2 [chemicalbook.com]

- 5. 3-Fluoro-1H-indole-2-carboxylic acid | 942433-63-8 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 942433-63-8|3-Fluoro-1H-indole-2-carboxylic acid|3-Fluoro-1H-indole-2-carboxylic acid| -范德生物科技公司 [bio-fount.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-fluoro-1H-indole-2-carboxylic acid

This guide provides a detailed analysis of the ¹H NMR spectrum of 3-fluoro-1H-indole-2-carboxylic acid, a compound of interest in medicinal chemistry and drug development. The interpretation of its ¹H NMR spectrum is crucial for structural verification and for understanding the electronic effects of the fluorine and carboxylic acid substituents on the indole scaffold. This document is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development.

Introduction: The Structural Significance of a Fluorinated Indole

Indole-2-carboxylic acids are a well-established class of compounds with diverse biological activities. The introduction of a fluorine atom at the 3-position of the indole ring is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorine's high electronegativity and relatively small size can significantly alter the electronic environment of the molecule, which is directly observable in its NMR spectrum.[1][2] A thorough understanding of the ¹H NMR spectrum of 3-fluoro-1H-indole-2-carboxylic acid is therefore essential for its unambiguous identification and for predicting the properties of its derivatives.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The Aromatic Protons (H4, H5, H6, H7)

The protons on the benzene portion of the indole ring (H4, H5, H6, and H7) will resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their precise chemical shifts and multiplicities are influenced by both the electron-donating nitrogen of the pyrrole ring and the electron-withdrawing effects of the C2-carboxylic acid and the C3-fluorine.

-

H7: This proton is adjacent to the indole nitrogen and is expected to be the most downfield of the benzenoid protons due to the anisotropic effect of the pyrrole ring. It will likely appear as a doublet of doublets (dd) due to coupling with H6 (³JHH ≈ 7-8 Hz) and a smaller long-range coupling with H5 (⁴JHH ≈ 1-2 Hz).[4]

-

H4: This proton is situated peri to the C3-fluorine substituent. The strong electron-withdrawing nature of fluorine will deshield H4, causing it to shift downfield compared to the H4 in indole-2-carboxylic acid. It will likely appear as a doublet of doublets (dd) due to coupling with H5 (³JHH ≈ 7-8 Hz) and a smaller long-range coupling to H6 (⁴JHH ≈ 1-2 Hz). Additionally, a through-space coupling to the fluorine (⁴JHF) might be observed, further splitting the signal.

-

H5 and H6: These protons are expected to resonate in the more shielded region of the aromatic signals. They will likely appear as complex multiplets, often described as triplets or doublet of doublets, arising from their mutual coupling (³JHH ≈ 7-8 Hz) and their couplings to H4 and H7.

The N-H Proton (H1)

The N-H proton of the indole ring is typically observed as a broad singlet in the downfield region of the spectrum, often above δ 11.0 ppm, especially in a hydrogen-bond-accepting solvent like DMSO-d₆.[1][3] Its broadness is a result of quadrupolar relaxation of the adjacent nitrogen and chemical exchange. The presence of the adjacent C2-carboxylic acid and C3-fluorine will influence its chemical shift.

The Carboxylic Acid Proton (-COOH)

The carboxylic acid proton is highly deshielded and will appear as a very broad singlet, typically in the range of δ 12.0-13.0 ppm or even further downfield.[5] This significant downfield shift is due to strong hydrogen bonding, often forming dimers in solution.[5][6] The signal for this proton will disappear upon the addition of a few drops of D₂O to the NMR sample due to rapid deuterium exchange.[5]

The Influence of the Fluorine Substituent

The presence of the fluorine atom at the C3 position has several key effects on the ¹H NMR spectrum:

-

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect deshields nearby protons, causing their signals to shift to a higher frequency (downfield).[2] This effect is most pronounced on the adjacent H4 proton.

-

¹H-¹⁹F Coupling: The magnetic nucleus of fluorine (¹⁹F, I = ½, 100% natural abundance) couples with nearby protons, leading to additional splitting of their signals.[7][8] The magnitude of the coupling constant (JHF) depends on the number of bonds separating the proton and the fluorine. We can expect to see:

-

³JHF (through three bonds, e.g., to H4) of a few Hz.

-

Longer-range couplings (⁴JHF and ⁵JHF) to other protons on the benzene ring, which may be small but can contribute to the broadening or fine structure of the signals.

-

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 3-fluoro-1H-indole-2-carboxylic acid, the following experimental protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often a good choice for carboxylic acids as it helps to solubilize the compound and allows for the observation of exchangeable protons (N-H and O-H).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Spectrometer Setup:

-

The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[1]

-

The instrument should be properly tuned and the magnetic field shimmed to achieve optimal resolution and line shape.

-

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 8 ppm, should be adequate to cover all proton signals.

-

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

-

Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data for 3-fluoro-1H-indole-2-carboxylic acid in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 (N-H) | > 11.5 | br s | - |

| -COOH | > 12.5 | br s | - |

| H4 | 7.8 - 8.0 | dd | ³J(H4,H5) ≈ 8.0, ⁴J(H4,F) ≈ 2-4 |

| H5 | 7.2 - 7.4 | m | - |

| H6 | 7.1 - 7.3 | m | - |

| H7 | 7.5 - 7.7 | d | ³J(H7,H6) ≈ 8.0 |

br s = broad singlet, d = doublet, dd = doublet of doublets, m = multiplet

Visualization of Molecular Structure and Key Interactions

The following diagram illustrates the molecular structure of 3-fluoro-1H-indole-2-carboxylic acid and highlights the key through-bond (J-coupling) interactions that determine the appearance of the ¹H NMR spectrum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 8. biophysics.org [biophysics.org]

13C NMR Characterization of 3-Fluoro-1H-indole-2-carboxylic Acid: A Comprehensive Analytical Guide

Executive Summary

The molecular scaffold 3-fluoro-1H-indole-2-carboxylic acid is a highly privileged pharmacophore in modern drug discovery, extensively utilized as a foundational building block for the synthesis of advanced targeted therapeutics, including highly selective RET (rearranged during transfection) kinase inhibitors[1][2]. The strategic introduction of a fluorine atom at the C3 position of the indole core profoundly modulates the physicochemical profile of the molecule—often enhancing metabolic stability and fine-tuning target binding affinity.

Confirming the regiospecificity of this scaffold—and definitively differentiating it from positional isomers like 5-fluoro or 6-fluoro variants—relies fundamentally on Carbon-13 Nuclear Magnetic Resonance (

Electronic Effects & Regiochemical Causality

As an application scientist, successfully interpreting a

-

The C3 Fluorine Effect : Fluorine exerts a highly electronegative inductive effect (-I) coupled with a competing mesomeric electron-donating effect (+M). This dynamic results in extreme deshielding at the ipso-carbon (C3), driving it significantly downfield. Simultaneously, it exerts a shielding effect on the ortho-carbons (C2, C3a) and the para-carbon (C7a)[4].

-

The C2 Carboxylic Acid Effect : The electron-withdrawing carbonyl group induces profound deshielding at the adjacent C2 atom. Furthermore, the strongly polar nature of the carboxylic acid introduces a concentration-dependent chemical shift variation due to the risk of intermolecular hydrogen bonding and dimerization in solution[5].

13C NMR Chemical Shifts and Spin-Spin Couplings ( )

A defining diagnostic feature of fluorinated indoles in

Below is the consolidated

| Carbon Position | Expected Shift (ppm) | Multiplicity | Causality / Assignment Rationale | |

| C3 | 140.5 – 142.5 | Doublet (d) | Ipso-carbon. Massive 1-bond coupling due to the high | |

| C2 | 118.0 – 121.0 | Doublet (d) | Ortho-carbon. Heavily deshielded by the COOH group, split by the adjacent C3 fluorine. | |

| C3a | 120.0 – 123.0 | Doublet (d) | Ortho-bridgehead carbon. Medium magnitude two-bond scalar coupling. | |

| C4 | 122.0 – 125.0 | Doublet (d) | Meta-carbon. Exhibits characteristic low-magnitude three-bond through-space coupling. | |

| C5 | 119.5 – 121.5 | Singlet (s) | N/A | Para-carbon relative to the F atom. Negligible |

| C6 | 123.0 – 125.0 | Singlet (s) | N/A | standard aromatic C-H shift unaffected by fluorine scalar effects. |

| C7 | 112.0 – 114.0 | Singlet (s) | N/A | Aromatic C-H directly adjacent to the inductive NH group. |

| C7a | 133.0 – 136.0 | Doublet (d) | Bridgehead carbon attached to the NH; long-range weak coupling. | |

| COOH | 162.0 – 164.0 | Singlet (s) | Carbonyl carbon. Will experience peak broadening if proton exchange in solution is rapid. |

Self-Validating Protocol: High-Fidelity NMR Acquisition Workflow

Analytical trustworthiness requires an intrinsically self-validating system. To ensure data fidelity, researchers must correlate the

Step-by-Step Methodology

-

Sample Preparation & Solvent Selection :

-

Action: Dissolve 25–30 mg of pure 3-fluoro-1H-indole-2-carboxylic acid in 0.6 mL of anhydrous DMSO-

. -

Causality: DMSO-

serves as an aggressive hydrogen-bond acceptor, efficiently breaking intermolecular carboxylic acid dimers that would otherwise severely broaden the

-

-

Instrument Calibration :

-

Action: Ensure the probe is appropriately tuned and matched for both

C and

-

-

Acquisition Parameters :

-

Action: Utilize a

H-decoupled pulse sequence (e.g., zgpg30). Critically, set the inter-pulse relaxation delay ( -

Causality: Quaternary carbons (C2, C3, C3a, C7a, and COOH) entirely lack attached protons, depriving them of efficient dipole-dipole relaxation mechanisms. Employing standard short

delays will artificially suppress these critical quaternary signals into the noise baseline[5].

-

-

Data Processing & Self-Validation (The Orthogonal Check) :

-

Action: Apply a subtle exponential line broadening (LB) factor of 1.0 Hz before Fourier transformation to maximize signal-to-noise.

-

Causality & Validation: Measure the gap (in Hz) between the split peaks of the C3 doublet. Switch to the

F NMR spectrum and identify the small

-

Mechanistic Workflow for Structural Verification

Self-validating workflow for confirming 3-fluoro regiochemistry via 13C NMR coupling.

References

1.[1] US11680068B2 - Compounds useful as RET inhibitors - Google Patents. Available at: 2.[5] 7-ethyl-1H-indole-2-carboxylic Acid | Benchchem. Available at: 3.[3] (Triphenylphosphonio)difluoroacetate | Benchchem. Available at: 4. 6-fluoro-3-(piperidin-4-yl)-1H-indole | Benchchem. Available at: 5.[2] CN115785100A - Compounds suitable as RET inhibitors - Google Patents. Available at: 6.[4] 5-Fluoro-1H-indole-3-carboxylic acid | Ambeed. Available at:

Sources

- 1. US11680068B2 - Compounds useful as RET inhibitors - Google Patents [patents.google.com]

- 2. CN115785100A - éç¨ä½retæå¶åçååç© - Google Patents [patents.google.com]

- 3. (Triphenylphosphonio)difluoroacetate | 1449521-05-4 | Benchchem [benchchem.com]

- 4. 23077-43-2 | 5-Fluoro-1H-indole-3-carboxylic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. 7-ethyl-1H-indole-2-carboxylic Acid | 383132-23-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to the ¹⁹F NMR Analysis of 3-fluoro-1H-indole-2-carboxylic acid

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity. The fluorine-19 (¹⁹F) nucleus, with its 100% natural abundance, spin of ½, and high gyromagnetic ratio, serves as an exceptional nuclear magnetic resonance (NMR) probe for characterizing these fluorinated molecules.[1][2] This technical guide provides a comprehensive overview of the principles and practical applications of ¹⁹F NMR spectroscopy for the analysis of 3-fluoro-1H-indole-2-carboxylic acid, a representative fluorinated indole of interest in drug discovery. We will delve into the theoretical underpinnings of ¹⁹F NMR, present detailed experimental protocols, and discuss the interpretation of spectral data, offering researchers, scientists, and drug development professionals a robust framework for leveraging this powerful analytical technique.

Introduction: The Power of the Fluorine Nucleus in Drug Discovery

The prevalence of fluorinated compounds in pharmaceuticals is a testament to the unique physicochemical properties that fluorine imparts. Approximately 20-30% of all commercial drugs contain fluorine, a statistic that underscores the importance of analytical techniques capable of precisely characterizing these molecules.[3] ¹⁹F NMR spectroscopy has emerged as a pivotal tool in this domain, offering several distinct advantages:

-

High Sensitivity: The ¹⁹F nucleus is the third most receptive NMR nucleus after tritium and protons, ensuring strong signal detection even at low sample concentrations.[1]

-

Wide Chemical Shift Dispersion: The chemical shift range for ¹⁹F NMR spans approximately 800 ppm, significantly reducing the likelihood of signal overlap and facilitating the analysis of complex mixtures.[1][4]

-

Absence of Background Signals: The scarcity of naturally occurring organofluorine compounds means that ¹⁹F NMR spectra are typically free from endogenous background signals, providing a clear window for observing the fluorinated analyte.[5][6]

-

Sensitivity to Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to changes in its local electronic environment, making it a powerful probe for studying molecular interactions, conformational changes, and binding events.[2][3][7]

For a molecule like 3-fluoro-1H-indole-2-carboxylic acid, ¹⁹F NMR provides a direct and information-rich handle to probe its structure, purity, and interactions with biological targets. This guide will equip the reader with the foundational knowledge and practical insights necessary to effectively apply ¹⁹F NMR in their research endeavors.

Theoretical Considerations in ¹⁹F NMR

A thorough understanding of the fundamental principles of ¹⁹F NMR is crucial for acquiring high-quality data and performing accurate spectral interpretation.

Chemical Shift

The chemical shift (δ) in ¹⁹F NMR is a measure of the resonance frequency of a fluorine nucleus relative to a standard reference compound. It is highly dependent on the electronic environment surrounding the fluorine atom.

-

Shielding and Deshielding: Electron-donating groups increase the electron density around the fluorine nucleus, shielding it from the external magnetic field and causing an upfield shift (more negative ppm value). Conversely, electron-withdrawing groups decrease electron density, deshielding the nucleus and resulting in a downfield shift (more positive ppm value).[7]

-

Reference Standards: Historically, trichlorofluoromethane (CFCl₃) has been the primary reference standard, with its chemical shift defined as 0 ppm.[1][8][9] However, due to its environmental impact, alternative standards are now commonly used. It is critical to report the reference standard used for any ¹⁹F NMR data. A list of common reference standards and their chemical shifts relative to CFCl₃ is provided in Table 1.

-

Solvent Effects: The choice of solvent can significantly influence the ¹⁹F chemical shift, with variations of ±2 ppm or more being possible.[1] Therefore, consistency in solvent selection is paramount for comparing spectra.

Spin-Spin Coupling (J-coupling)

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring NMR-active nuclei, transmitted through the bonding electrons. This interaction results in the splitting of NMR signals into multiplets.

-

Heteronuclear Coupling (¹⁹F-¹H and ¹⁹F-¹³C): Fluorine couples with neighboring protons (¹H) and carbon-13 (¹³C) nuclei. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei. Long-range couplings (over 4 or 5 bonds) are commonly observed in ¹⁹F NMR.[1][4] For 3-fluoro-1H-indole-2-carboxylic acid, couplings between the fluorine at the 3-position and protons at the 2, 4, and 7 positions of the indole ring, as well as with the N-H proton, are expected.

-

Homonuclear Coupling (¹⁹F-¹⁹F): In molecules with multiple fluorine atoms, coupling between them can be observed. These coupling constants are typically larger than ¹H-¹H coupling constants.[1]

The analysis of coupling patterns provides invaluable information about the connectivity of atoms within a molecule.

Relaxation

Nuclear relaxation refers to the processes by which excited nuclear spins return to their equilibrium state. The two primary relaxation mechanisms for ¹⁹F are:

-

Dipole-Dipole (DD) Interactions: This mechanism arises from the interaction of the magnetic dipole of the ¹⁹F nucleus with the magnetic dipoles of nearby nuclei, primarily ¹H.[2][10]

-

Chemical Shift Anisotropy (CSA): The shielding of the ¹⁹F nucleus can be anisotropic, meaning it depends on the orientation of the molecule with respect to the external magnetic field. This anisotropy provides a relaxation pathway that becomes more efficient at higher magnetic field strengths.[10]

Understanding relaxation is crucial for optimizing experimental parameters, such as the recycle delay, and for more advanced applications like studying molecular dynamics.[10][11]

Experimental Protocols

The acquisition of high-quality ¹⁹F NMR data hinges on meticulous sample preparation and the appropriate selection of instrument parameters.

Sample Preparation

Step-by-Step Protocol:

-

Solvent Selection: Choose a deuterated solvent that provides good solubility for 3-fluoro-1H-indole-2-carboxylic acid. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices. Ensure the solvent is of high purity to avoid extraneous signals.[12]

-

Concentration: For a standard 1D ¹⁹F NMR spectrum, a concentration of 5-10 mg of the compound in approximately 0.7 mL of solvent is generally sufficient.[12][13] For quantitative ¹⁹F NMR (qNMR), the mass of the sample and the volume of the solvent must be known accurately.

-

Internal Reference Standard: For precise chemical shift referencing, the addition of an internal standard is recommended.[14] A small amount of a compound with a known and well-separated ¹⁹F signal, such as hexafluorobenzene (C₆F₆) or trifluoroacetic acid (TFA), can be used.[4][8] A list of common standards is provided in Table 1.

-

Filtration: To ensure optimal spectral resolution, it is crucial that the sample solution is free of any particulate matter. Filter the solution through a pipette plugged with cotton or glass wool directly into a clean, high-quality NMR tube.[12][13]

-

NMR Tube: Use a high-quality NMR tube to minimize distortions in the magnetic field, which can affect shimming and spectral lineshapes.[13]

Data Acquisition

Key Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1D ¹⁹F spectrum. For quantitative measurements, an inverse-gated decoupling sequence is recommended to suppress the Nuclear Overhauser Effect (NOE).[12]

-

Decoupling: To simplify the spectrum and improve signal-to-noise, ¹H decoupling can be employed. This will collapse the multiplets arising from ¹⁹F-¹H coupling into singlets. Comparing the ¹H-coupled and ¹H-decoupled spectra can aid in spectral assignment.

-

Recycle Delay (d1): This is the time between successive scans. To ensure the magnetization has fully relaxed and to obtain accurate integrations, a recycle delay of at least 5 times the longest T₁ (spin-lattice relaxation time) is recommended. A typical starting point is a delay of 10 seconds.[14]

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often adequate.

Data Processing

-

Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually phased to ensure all peaks are in the absorptive mode with a flat baseline.

-

Baseline Correction: A polynomial function is applied to correct for any distortions in the baseline, which is crucial for accurate integration.

-

Referencing: The chemical shift axis is calibrated by setting the peak of the internal reference standard to its known value.

-

Integration: The area under each peak is integrated to determine the relative number of fluorine nuclei contributing to the signal.

Spectral Interpretation of 3-fluoro-1H-indole-2-carboxylic acid

While a definitive spectrum requires experimental acquisition, we can predict the key features of the ¹⁹F NMR spectrum of 3-fluoro-1H-indole-2-carboxylic acid based on its structure and the principles discussed above.

-

Chemical Shift: The fluorine at the 3-position is on an aromatic ring and adjacent to a nitrogen atom and a carbon bearing a carboxylic acid. This electronic environment will dictate its chemical shift. Based on data for fluorinated aromatic compounds, the signal is expected to appear in the range of -110 to -140 ppm relative to CFCl₃.[15]

-

Multiplicity (without ¹H decoupling): The ¹⁹F signal will be split by neighboring protons. The most significant couplings are expected to be:

-

³J(F-H4): Coupling to the proton at the 4-position (typically 5-10 Hz).

-

⁴J(F-H2): Coupling to the proton at the 2-position (typically 2-4 Hz).

-

⁴J(F-H7): Coupling to the proton at the 7-position (typically 1-3 Hz).

-

Coupling to the N-H proton may also be observed, which can be confirmed by a D₂O exchange experiment. The resulting signal will likely be a complex multiplet, a doublet of doublets of doublets (ddd) or a more complex pattern depending on the relative magnitudes of the coupling constants.

-

-

Multiplicity (with ¹H decoupling): With proton decoupling, the complex multiplet will collapse into a singlet, confirming that all observed splitting is due to coupling with protons.

Advanced ¹⁹F NMR Techniques

Beyond simple 1D spectroscopy, a suite of advanced NMR experiments can provide deeper structural and dynamic insights.

-

2D ¹⁹F-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlate the ¹⁹F nucleus with directly attached (HSQC) or more distant (HMBC) ¹³C nuclei. This is invaluable for unambiguous assignment of carbon signals in the vicinity of the fluorine atom.[16][17]

-

2D ¹⁹F-¹H Correlation Spectroscopy (HOESY): This experiment detects through-space interactions (Nuclear Overhauser Effect, NOE) between fluorine and proton nuclei, providing information about the spatial proximity of these atoms and thus the 3D structure of the molecule.[2]

-

Relaxation Studies: Measuring the T₁ and T₂ relaxation times can provide information about the mobility of the molecule and its interactions with its environment.[10][11]

-

Quantitative ¹⁹F NMR (qNMR): With careful experimental setup, ¹⁹F NMR can be used for highly accurate quantitative analysis, such as determining the purity of a sample or the concentration of a fluorinated compound in a mixture.[18]

Conclusion

¹⁹F NMR spectroscopy is an indispensable tool for the analysis of fluorinated molecules like 3-fluoro-1H-indole-2-carboxylic acid. Its high sensitivity, wide chemical shift range, and the sensitivity of its parameters to the local environment provide a wealth of information for structure elucidation, purity assessment, and the study of molecular interactions. By following the principles and protocols outlined in this guide, researchers can confidently and effectively employ ¹⁹F NMR to accelerate their drug discovery and development efforts. The continued development of NMR hardware and pulse sequences promises to further expand the capabilities of this powerful technique.[19][20]

Data Tables

Table 1: Common ¹⁹F NMR Reference Standards

| Compound | Chemical Formula | Chemical Shift (δ) vs. CFCl₃ (ppm) |

| Trichlorofluoromethane | CFCl₃ | 0.00 |

| Trifluoroacetic acid | CF₃COOH | -76.55 |

| Hexafluorobenzene | C₆F₆ | -164.9 |

| Fluorobenzene | C₆H₅F | -113.15 |

| Benzotrifluoride | C₆H₅CF₃ | -63.72 |

Data sourced from multiple references.[8][9]

Table 2: Predicted ¹⁹F NMR Spectral Parameters for 3-fluoro-1H-indole-2-carboxylic acid

| Parameter | Predicted Value/Observation | Rationale/Comments |

| Chemical Shift (δ) | -110 to -140 ppm | Based on typical shifts for aromatic fluorides.[15] The exact value is sensitive to solvent and concentration. |

| Multiplicity (¹H-coupled) | Complex multiplet (e.g., ddd) | Coupling to H2, H4, H7, and potentially the N-H proton.[21] |

| Multiplicity (¹H-decoupled) | Singlet | Decoupling removes all ¹H-¹⁹F couplings. |

| Expected J-Couplings (¹⁹F-¹H) | ³J(F-H4) > ⁴J(F-H2) > ⁴J(F-H7) | The magnitude of the coupling constant generally decreases with the number of bonds. |

References

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Available at: [Link]

-

A beginner's guide to 19F NMR and its role in drug screening. SciSpace. Available at: [Link]

-

19F NMR relaxation studies of fluorosubstituted tryptophans. PMC - NIH. Available at: [Link]

-

19F-NMR in Target-based Drug Discovery. PubMed. Available at: [Link]

-

19F NMR Reference Standards. University of California, Santa Barbara. Available at: [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

-

A suite of 19F based relaxation dispersion experiments to assess biomolecular motions. SpringerLink. Available at: [Link]

-

Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. Available at: [Link]

-

Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. DSpace@MIT. Available at: [Link]

-

Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

-

New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer. Available at: [Link]

-

19F NMR Reference Standards Guide. Scribd. Available at: [Link]

-

19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology (RSC Publishing). Available at: [Link]

-

Slow dynamics in a liquid crystal: 1H and 19F NMR relaxometry. AIP Publishing. Available at: [Link]

-

Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

A beginner's guide to 19F NMR and its role in drug screening. Canadian Science Publishing. Available at: [Link]

-

NMR Sample Preparation. Western University. Available at: [Link]

-

Ultrafast 19F MAS NMR 090222 revised. ChemRxiv. Available at: [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]

-

Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. JoVE. Available at: [Link]

-

Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Available at: [Link]

-

Characterization of fluorine-containing catalysts by 19F solid-state NMR Spectroscopic background. Michael Hunger, University of Stuttgart. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

19Flourine NMR. University of Ottawa. Available at: [Link]

-

Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Available at: [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. PMC. Available at: [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. biophysics.org [biophysics.org]

- 3. scispace.com [scispace.com]

- 4. azom.com [azom.com]

- 5. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. colorado.edu [colorado.edu]

- 9. scribd.com [scribd.com]

- 10. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 19F [nmr.chem.ucsb.edu]

- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dspace.mit.edu [dspace.mit.edu]

- 18. learning.sepscience.com [learning.sepscience.com]

- 19. research.ed.ac.uk [research.ed.ac.uk]

- 20. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

In-Depth Technical Guide: pKa Determination and Physicochemical Profiling of 3-Fluoro-1H-indole-2-carboxylic Acid

Executive Summary

The acid dissociation constant (pKa) is a foundational physicochemical parameter that dictates a molecule's ionization state, solubility, and lipophilicity at physiological pH. For halogenated heterocycles like 3-fluoro-1H-indole-2-carboxylic acid , precise pKa determination is critical for predicting pharmacokinetic behavior in drug development. This whitepaper provides an authoritative analysis of the electronic effects governing the pKa of 3-fluoro-1H-indole-2-carboxylic acid, alongside field-proven, self-validating experimental protocols for its accurate measurement.

Theoretical Framework: Electronic Effects of C3-Fluorination

The indole-2-carboxylic acid scaffold possesses two distinct ionizable centers: the acidic carboxylic acid group (-COOH) and the weakly acidic indole nitrogen (-NH).

In the unfluorinated baseline molecule, 1H-indole-2-carboxylic acid, the predicted pKa of the carboxylic acid is approximately 4.44[1], with experimental values typically observed around 3.8 to 4.0 in aqueous media. The indole -NH is highly basic in its conjugate anion form, yielding a pKa > 15.

The introduction of a fluorine atom at the C3 position fundamentally alters the electronic landscape of the molecule. Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I) through the sigma bond framework.

-

Causality of pKa Shift: When the -COOH group deprotonates to form a carboxylate anion (-COO⁻), the adjacent C3-fluorine withdraws electron density away from the carboxylate. This delocalizes the negative charge, stabilizing the conjugate base.

-

Thermodynamic Outcome: Because the conjugate base is thermodynamically stabilized, the molecule gives up its proton more readily. Consequently, the pKa of the carboxylic acid drops (becomes more acidic) by approximately 0.3 to 0.6 units compared to the unfluorinated analog, placing the expected pKa₁ of 3-fluoro-1H-indole-2-carboxylic acid in the range of 3.3 to 3.6 .

Deprotonation stages of 3-fluoro-1H-indole-2-carboxylic acid.

Comparative Physicochemical Data

To contextualize the acidity of 3-fluoro-1H-indole-2-carboxylic acid, we must compare it against structurally related indole derivatives. The table below synthesizes predicted and experimental pKa values based on structural analogs[1][2][3].

| Compound | Substituent Position | Predicted/Exp. pKa₁ (-COOH) | Predicted pKa₂ (-NH) | Electronic Effect on Carboxylate |

| 1H-Indole-2-carboxylic acid | None | 4.44 (Pred) / ~3.8 (Exp) | > 15.0 | Baseline |

| 3-Fluoro-1H-indole-2-carboxylic acid | C3 (Fluorine) | ~3.5 (Estimated) | ~14.5 | Strong Inductive (-I) Stabilization |

| 6-Chloro-7-fluoro-1H-indole-2-carboxylic acid | C6 (Cl), C7 (F) | 4.11 (Pred) | > 14.5 | Moderate Inductive Stabilization |

| 5,6-Dihydroxyindole-2-carboxylic acid | C5 (OH), C6 (OH) | 5.11 (Pred) | > 15.0 | Electron Donating (+M) Destabilization |

Experimental Methodologies for pKa Determination

Accurate determination of pKa for fluorinated indoles requires overcoming specific analytical challenges, primarily their poor aqueous solubility. Below are two self-validating protocols designed for high-fidelity measurement.

Protocol A: Potentiometric Titration in Cosolvent Systems

Potentiometry is the gold standard for absolute pKa determination. However, because 3-fluoro-1H-indole-2-carboxylic acid is sparingly soluble in pure water, a binary cosolvent system (e.g., Methanol-Water) is required[4].

Causality of Experimental Choices: Titrating in pure water often leads to analyte precipitation as the pH approaches the isoelectric point, causing erratic electrode responses and false buffering regions. By using a 1:9 (v/v) Methanol-Water mixture, full dissolution is maintained. The resulting apparent pKa (psKa) is then extrapolated back to zero organic solvent using the Yasuda-Shedlovsky extrapolation method to find the true aqueous pKa.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~20 mg (approx. 40 μmoles) of 3-fluoro-1H-indole-2-carboxylic acid. Dissolve completely in 1.0 mL of HPLC-grade Methanol.

-

Aqueous Dilution: Dilute the solution with 9.0 mL of 0.15 M KCl (to maintain a constant ionic strength, which prevents activity coefficient fluctuations during titration).

-

Acidification: Lower the initial pH to ~2.0 using standardized 0.5 M HCl to ensure the carboxylic acid is fully protonated.

-

Titration: Slowly titrate with standardized 0.1 M NaOH under an inert Argon atmosphere (to prevent CO₂ absorption, which forms carbonic acid and skews the titration curve).

-

Data Processing: Record the equilibrium pH after each titrant addition. Calculate the pKa from the inflection point of the pH versus volume curve using a Gran plot or non-linear regression.

Protocol B: ¹⁹F NMR Chemical Shift Perturbation

For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a highly precise, alternative method for pKa determination[5][6].

Causality of Experimental Choices: Unlike potentiometry, ¹⁹F NMR does not require precise analyte concentrations and is completely tolerant to non-fluorinated impurities. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance. As the adjacent -COOH group deprotonates, the change in local electron density causes a measurable perturbation in the ¹⁹F chemical shift (δF). Plotting δF against pH yields a highly accurate sigmoidal curve from which the pKa is extracted.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of 10 aqueous buffers ranging from pH 1.0 to 7.0 (using D₂O to provide the NMR lock signal).

-

Analyte Spiking: Add a nominal amount of 3-fluoro-1H-indole-2-carboxylic acid (approx. 1-2 mM) to each buffer solution.

-

NMR Acquisition: Acquire ¹⁹F NMR spectra for each sample at a constant temperature (298 K). Use trifluoroacetic acid (TFA) in a coaxial insert as an external chemical shift reference.

-

Data Extraction: Record the chemical shift (δF) of the C3-fluorine peak for each pH point.

-

Curve Fitting: Fit the (pH, δF) data pairs to the Henderson-Hasselbalch equation: pH = pKa + log[(δF_obs - δF_acid) / (δF_base - δF_obs)]

Workflow for 19F NMR-based pKa determination of fluorinated indoles.

Implications in Drug Design

The deliberate modulation of pKa via fluorination is a powerful tool in medicinal chemistry. By lowering the pKa of the indole-2-carboxylic acid core, the molecule will be predominantly ionized (>99%) at physiological pH (7.4).

-

Solubility & Absorption: The ionized carboxylate enhances aqueous solubility, which is critical for oral bioavailability.

-

Target Binding: The presence of the fluorine atom not only alters the pKa but also introduces the potential for highly specific orthogonal multipolar interactions (e.g., C-F···H-N hydrogen bonding) within a target protein's binding pocket, often leading to enhanced binding affinity and metabolic stability against cytochrome P450-mediated oxidation.

References

- Source: guidechem.

- Source: chemicalbook.

- Title: Showing Compound 5,6-Dihydroxyindole-2-carboxylic acid (FDB022514)

- Source: enamine.

- Source: researchgate.

- Source: nih.

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. 1H-Indole-2-carboxylic acid, 6-chloro-7-fluoro- CAS#: 259860-07-6 [m.chemicalbook.com]

- 3. Showing Compound 5,6-Dihydroxyindole-2-carboxylic acid (FDB022514) - FooDB [foodb.ca]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the C3-Fluorine in Indole-2-Carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

The indole scaffold is a cornerstone of modern pharmacophores. While the C3 position is traditionally the site of electrophilic aromatic substitution, installing a fluorine atom at this position fundamentally inverts its reactivity profile. 3-Fluoroindole-2-carboxylic acid has emerged as a critical intermediate, particularly in the development of Factor Xa (FXa) inhibitors and other advanced anticoagulants[1]. This whitepaper explores the unique electronic properties, reaction modalities, and handling protocols for the C3-fluorine in indole-2-carboxylic acid, providing drug development professionals with actionable, field-proven insights.

Electronic Architecture: The Push-Pull System

The reactivity of 3-fluoroindole-2-carboxylic acid is governed by a delicate electronic balance. The C–F bond is exceptionally strong (~116 kcal/mol), typically rendering it inert in standard physiological and synthetic conditions. However, the indole core is inherently electron-rich due to the N1 lone pair (+M effect).

When a carboxylic acid is present at C2, it acts as a strong electron-withdrawing group (-M, -I). This creates a "push-pull" system: the N1 lone pair pushes electron density into the ring, while the C2-carboxylic acid pulls it away. The C3-fluorine sits directly in this electronic crossfire. Its high electronegativity (-I) withdraws σ-electron density, increasing the acidity of the N-H bond, while its lone pairs can donate into the π-system (+M) to stabilize adjacent positive charges[2].

Electronic push-pull dynamics in 3-fluoroindole-2-carboxylic acid.

Modalities of C3-Fluorine Reactivity

Despite the thermodynamic stability of the C–F bond, the C3-fluorine can be selectively activated under specific conditions, transforming it from a metabolic blocker into a versatile synthetic handle.

Nucleophilic Aromatic Substitution (SNAr)

Typically, indoles do not undergo SNAr due to their electron-rich nature. However, the synergistic electron-withdrawing effects of the C2-carboxylic acid and an N1-protecting group (e.g., Tosyl or Boc) significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the system. This activates the C3-fluorine as a leaving group for SNAr with strong, soft nucleophiles (e.g., thiolates or secondary amines), allowing for late-stage diversification[2][3].

Transition-Metal Catalyzed Defluorinative Cross-Coupling

The activation of unactivated C–F bonds is a frontier in organometallic chemistry. The C3-fluorine can undergo oxidative addition with low-valent transition metals, particularly Nickel(0) and Palladium(0). The C2-carboxylate plays a critical role here: it acts as a directing group, coordinating to the metal center and bringing it into proximity with the C3–F bond, thereby lowering the activation energy for oxidative addition[4][5].

Catalytic cycle for transition-metal mediated C-F bond activation at C3.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and functionalization of the 3-fluoroindole-2-carboxylic acid scaffold.

Protocol: Synthesis via Electrophilic Fluorination

Causality Check: Direct fluorination of indole-2-carboxylic acid often leads to decarboxylation or over-oxidation. Therefore, the ester derivative is used, and Selectfluor is chosen for its mild, predictable reactivity compared to elemental fluorine or DAST[6][7].

-

Reaction Setup: Dissolve ethyl indole-2-carboxylate (1.0 equiv) in a 1:1 mixture of Acetonitrile and Water. (Rationale: The polar solvent stabilizes the transition state, while water acts as a mild nucleophile to trap the fluorinated indolenine intermediate).

-

Reagent Addition: Add Selectfluor (1.2 equiv) portion-wise at 0 °C. Stir for 2 hours, allowing the mixture to warm to room temperature.

-

Quenching (Critical Step): Neutralize the mixture carefully to pH ~7 using saturated NaHCO3. (Rationale: Fluorinated indoles are highly sensitive to extreme pH, which can trigger unwanted defluorination or decomposition[7]).

-

Extraction: Extract with Ethyl Acetate, dry over Na2SO4, and concentrate under reduced pressure.

-

Hydrolysis: Saponify the resulting ester using LiOH (2.0 equiv) in THF/Water (3:1) at room temperature for 4 hours to yield 3-fluoroindole-2-carboxylic acid. Acidify to pH 3 with 1M HCl to precipitate the final product.

Protocol: Ni-Catalyzed Defluorinative Suzuki-Miyaura Coupling

Causality Check: Nickel is preferred over Palladium for C–F activation due to its smaller atomic radius and higher propensity to undergo oxidative addition into strong C–F bonds[5].

-

Catalyst Preparation: In an argon-filled glovebox, charge a Schlenk tube with 3-fluoroindole-2-carboxylic acid (1.0 equiv), arylboronic acid (1.5 equiv), Ni(cod)₂ (10 mol%), and PCy₃ (20 mol%).

-

Base Addition: Add anhydrous K₃PO₄ (3.0 equiv) as the base. (Rationale: A strong, anhydrous base is required to activate the boronic acid for transmetalation without hydrolyzing the moisture-sensitive Ni(0) catalyst).

-

Reaction Execution: Suspend the mixture in anhydrous Toluene and heat to 110 °C for 16 hours.

-

Purification: Cool to room temperature, filter through a pad of Celite to remove metal particulates, and purify via reverse-phase HPLC.

Quantitative Data Presentation

Table 1: Physicochemical Impact of C3-Fluorination

| Property | Indole-2-carboxylic acid | 3-Fluoroindole-2-carboxylic acid | Causality / Effect |

|---|---|---|---|

| pKa (Indole NH) | ~16.0 | ~14.5 | Fluorine's strong -I effect withdraws electron density, increasing NH acidity. |

| C3 Nucleophilicity | High | Very Low | Fluorine blocks electrophilic attack and withdraws local electron density. |

| Metabolic Stability | Susceptible to CYP oxidation | Highly Resistant | The strong C–F bond blocks epoxidation/hydroxylation at the C3 soft spot[7]. |

Table 2: Reactivity Modes of the C3-Fluorine

| Reaction Type | Reagents / Catalysts | Typical Yields | Mechanistic Rationale |

|---|---|---|---|

| SNAr | Amines/Thiols, Base, Heat | 40 - 65% | Requires N-protection and C2-EWG to lower the LUMO sufficiently for attack[2][3]. |

| Defluorinative Cross-Coupling | Ni(cod)₂, Boronic Acids, Base | 70 - 90% | Ni(0) undergoes oxidative addition into the C–F bond, facilitated by the C2-carboxylate directing group[4][5]. |

References

Sources

- 1. US7365205B2 - Diamine derivatives - Google Patents [patents.google.com]

- 2. 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine|CAS 1190310-81-6 [benchchem.com]

- 3. karger.com [karger.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. chimia.ch [chimia.ch]

- 6. scielo.br [scielo.br]

- 7. 6-fluoro-3-(piperidin-4-yl)-1H-indole | 76315-55-4 | Benchchem [benchchem.com]

Application Note & Protocol: Synthesis of 3-fluoro-1H-indole-2-carboxylic acid from 3-fluoroindole

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 3-fluoro-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry, starting from 3-fluoroindole. The protocol details a robust and efficient method involving the regioselective lithiation of the indole C-2 position, followed by carboxylation with carbon dioxide. This application note emphasizes the critical experimental parameters, safety precautions, and analytical techniques required for successful synthesis and characterization of the target compound. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction: The Significance of 3-fluoro-1H-indole-2-carboxylic acid

Indole-2-carboxylic acid derivatives are prevalent scaffolds in numerous pharmacologically active compounds. The introduction of a fluorine atom at the 3-position of the indole ring can significantly modulate the parent molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, 3-fluoro-1H-indole-2-carboxylic acid serves as a crucial intermediate in the development of novel therapeutics, including inhibitors of HIV-1 integrase.[1][2] This guide offers a detailed protocol for its synthesis, designed to be both reliable and scalable for research and development purposes.

Chemical Theory and Mechanism

The synthetic strategy hinges on the directed ortho-lithiation of the N-protected 3-fluoroindole, followed by quenching the resulting organolithium species with an electrophile, in this case, carbon dioxide.

-

N-Protection: The indole nitrogen is acidic and must be protected to prevent it from reacting with the strong organolithium base. A suitable protecting group, such as triisopropylsilyl (TIPS), can be employed. However, for simplicity and to avoid additional protection/deprotection steps, this protocol utilizes an excess of the lithiating agent to first deprotonate the N-H, followed by lithiation at the C-2 position.

-

Directed Lithiation: The C-2 proton of an indole is the most acidic carbon-bound proton, making it susceptible to deprotonation by a strong base like n-butyllithium (n-BuLi). The fluorine atom at the C-3 position may exert a mild directing effect, further favoring lithiation at the adjacent C-2 position.[3] The choice of solvent and temperature is critical for achieving high regioselectivity and preventing side reactions.

-

Carboxylation: The generated 2-lithioindole intermediate is a potent nucleophile that readily reacts with carbon dioxide (in the form of dry ice) to form a lithium carboxylate salt.

-

Acidic Work-up: Subsequent acidification of the reaction mixture protonates the carboxylate salt, yielding the desired 3-fluoro-1H-indole-2-carboxylic acid.

The overall transformation is depicted in the workflow diagram below.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-fluoro-1H-indole-2-carboxylic acid.

Detailed Experimental Protocol

4.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 3-Fluoroindole | ≥97% | Commercially Available | 340-17-0 |

| n-Butyllithium (2.5 M in hexanes) | Reagent Grade | Commercially Available | 109-72-8 |

| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Commercially Available | 109-99-9 |

| Carbon Dioxide (Dry Ice) | - | Local Supplier | 124-38-9 |

| Hydrochloric Acid (HCl), 1 M | ACS Reagent | Commercially Available | 7647-01-0 |

| Ethyl Acetate | ACS Reagent | Commercially Available | 141-78-6 |

| Saturated Ammonium Chloride (NH₄Cl) | - | Prepared in-house | 12125-02-9 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available | 7757-82-6 |

4.2. Equipment

-

Three-neck round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Low-temperature thermometer

-

Argon or Nitrogen gas inlet

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

4.3. Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and reacts violently with water and air. [4] All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.[5] Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[6] Have a Class D fire extinguisher or dry sand readily available.[7]

-

Work in a well-ventilated fume hood.

-

Avoid contact with all chemicals. 3-fluoro-1H-indole-2-carboxylic acid may cause skin and eye irritation.[8]

4.4. Step-by-Step Procedure

-

Reaction Setup: Assemble an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon/nitrogen inlet.

-

Initial Solution: Under a positive pressure of inert gas, add 3-fluoroindole (1.0 eq) to the flask and dissolve it in anhydrous THF (approximately 0.1 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.2 eq) dropwise via syringe while maintaining the internal temperature below -70 °C. The first equivalent deprotonates the N-H, and the subsequent amount deprotonates the C-2 position. The solution may change color upon addition.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Carboxylation: In a separate flask, place an excess of crushed dry ice. Carefully and slowly transfer the cold (-78 °C) lithiated indole solution onto the dry ice via a cannula. This process is highly exothermic.

-

Warming: Allow the reaction mixture to slowly warm to room temperature overnight, which also allows for the sublimation of excess carbon dioxide.

-

Quenching: Once at room temperature, cautiously quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Acidification: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. The product should precipitate or move into the organic layer.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield pure 3-fluoro-1H-indole-2-carboxylic acid.

Trustworthiness and Self-Validation

To ensure the integrity of the synthesis, the following in-process controls and characterization methods are essential:

-

Moisture Control: The use of anhydrous solvents and an inert atmosphere is paramount. The reaction's success is highly dependent on excluding water, which would quench the organolithium reagent.

-

Temperature Control: Maintaining a low temperature (-78 °C) during lithiation is crucial to prevent side reactions and decomposition of the lithiated intermediate.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) can be used to monitor the consumption of the starting material after the work-up.

-

Product Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of the carboxylation.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Melting Point: To assess the purity of the crystalline product.

-

Quantitative Data Summary

| Parameter | Value |

| Starting Material (3-fluoroindole) | 1.0 equivalent |

| n-Butyllithium | 2.2 equivalents |

| Reaction Temperature (Lithiation) | -78 °C |

| Reaction Time (Lithiation) | 1 hour |

| Expected Yield | 70-85% (literature dependent) |

| Molecular Weight of Product | 179.15 g/mol [8] |

| Appearance of Product | Typically a solid[9] |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-fluoro-1H-indole-2-carboxylic acid from 3-fluoroindole. By carefully controlling the reaction parameters and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The outlined characterization methods ensure the identity and purity of the final compound, providing a solid foundation for subsequent synthetic transformations.

References

-

Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

-

Funny EHS Info. (2024, June 7). nbutyl lithium safety [Video]. YouTube. Retrieved from [Link]

-

Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

-

Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

-

MDPI. (2023, December 8). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

-

PMC. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

-

Organic Letters. (2020, April 10). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Retrieved from [Link]

-

AWS. (n.d.). A Highly Efficient Procedure for 3-Sulfenylation of Indole-2- Carboxylates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Purechemistry. (2023, February 28). Kolbe synthesis reaction, mechanism and limitations. Retrieved from [Link]

-

Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PMC. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

ChemRxiv. (n.d.). Regiodivergent N1- and C3- Carboxylation of Indoles. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

Durham e-Theses. (2013, January 7). Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives. Retrieved from [Link]

-

BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved from [Link]

-

PubMed. (2004, April 2). Lithiation of functionalized fluoroquinolines: synthesis of dihalo-2-phenylquinoline-4-carboxamides and in vitro evaluation as NK-3 receptor ligands for medical imaging studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct Approach to 3-Fluoroindoles and 3,3-Difluoroindolines from 2,2-Difluoro-2-phenylethan-1-amines via C−H/N−H Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

-